

4-Methylhistamine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B3156904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-methylhistamine for the four subtypes of histamine receptors (H1, H2, H3, and H4). The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to 4-Methylhistamine and Histamine Receptors

Histamine is a crucial biogenic amine that exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. [1] These receptors are distributed throughout the body and are involved in a wide range of functions, from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation.[1][2] The affinity of ligands for these receptors is a critical determinant of their pharmacological activity.

4-Methylhistamine is a derivative of histamine that has been instrumental in characterizing the pharmacology of histamine receptors, particularly the H4 receptor. It has been identified as a potent and selective agonist for the human H4 receptor.[3][4][5]

Binding Affinity of 4-Methylhistamine (K_i values)

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (K_i), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower K_i value indicates a higher binding affinity.

The following table summarizes the reported K_i values for 4-methylhistamine at the human H1, H2, H3, and H4 receptors.

Receptor Subtype	Radioligand Used in Assay	K_i (nM)	p K_i	Source
H1 Receptor	[³ H]mepyramine	~15,849 (calculated from pEC50)	4.8 (pEC50)	[6]
H2 Receptor	[¹²⁵ I]iodoaminopotentidine	7943	5.1	[6]
H3 Receptor	[³ H]N α -methylhistamine	~11,481 (calculated from pIC50)	4.94 (pIC50)	[7]
H4 Receptor	[³ H]histamine	50	7.3	[3][4][5]

Note: Some values were converted from pEC50 or pIC50 as indicated. It is important to note that assay conditions can influence these values.

As the data indicates, 4-methylhistamine exhibits a significantly higher affinity for the H4 receptor compared to the other three subtypes, with a reported selectivity of over 100-fold.[3][4][5] The affinity for H1, H2, and H3 receptors is in the micromolar range, whereas the affinity for the H4 receptor is in the nanomolar range.[2]

Experimental Protocols for Receptor Binding Assays

The determination of K_i values for 4-methylhistamine is primarily achieved through competitive radioligand binding assays. These assays are a fundamental tool for characterizing the pharmacological profile of a compound.[8]

Principle of the Assay

The core principle of a competitive radioligand binding assay is the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (e.g., 4-methylhistamine) for binding to the target receptor.^[8] By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (K_i) of the test compound can be determined.

General Experimental Workflow

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of 4-methylhistamine for a specific histamine receptor subtype.

Materials:

- Receptor Source: Cell membrane preparations from cell lines expressing the human histamine receptor of interest (e.g., HEK293T or CHO cells).^{[7][9]}
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:
 - H1R: [³H]mepyramine^{[9][10]}
 - H2R: [¹²⁵I]iodoaminopotentidine^[10]
 - H3R: [³H]N α -methylhistamine^{[7][10]}
 - H4R: [³H]histamine^[10]
- Test Compound: 4-Methylhistamine at various concentrations.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., 1 μ M iodophenpropit for H3R).^[7]
- Incubation Buffer: A buffer solution with appropriate pH and ionic strength.
- Filtration Apparatus: A cell harvester or similar filtration system with glass fiber filters.

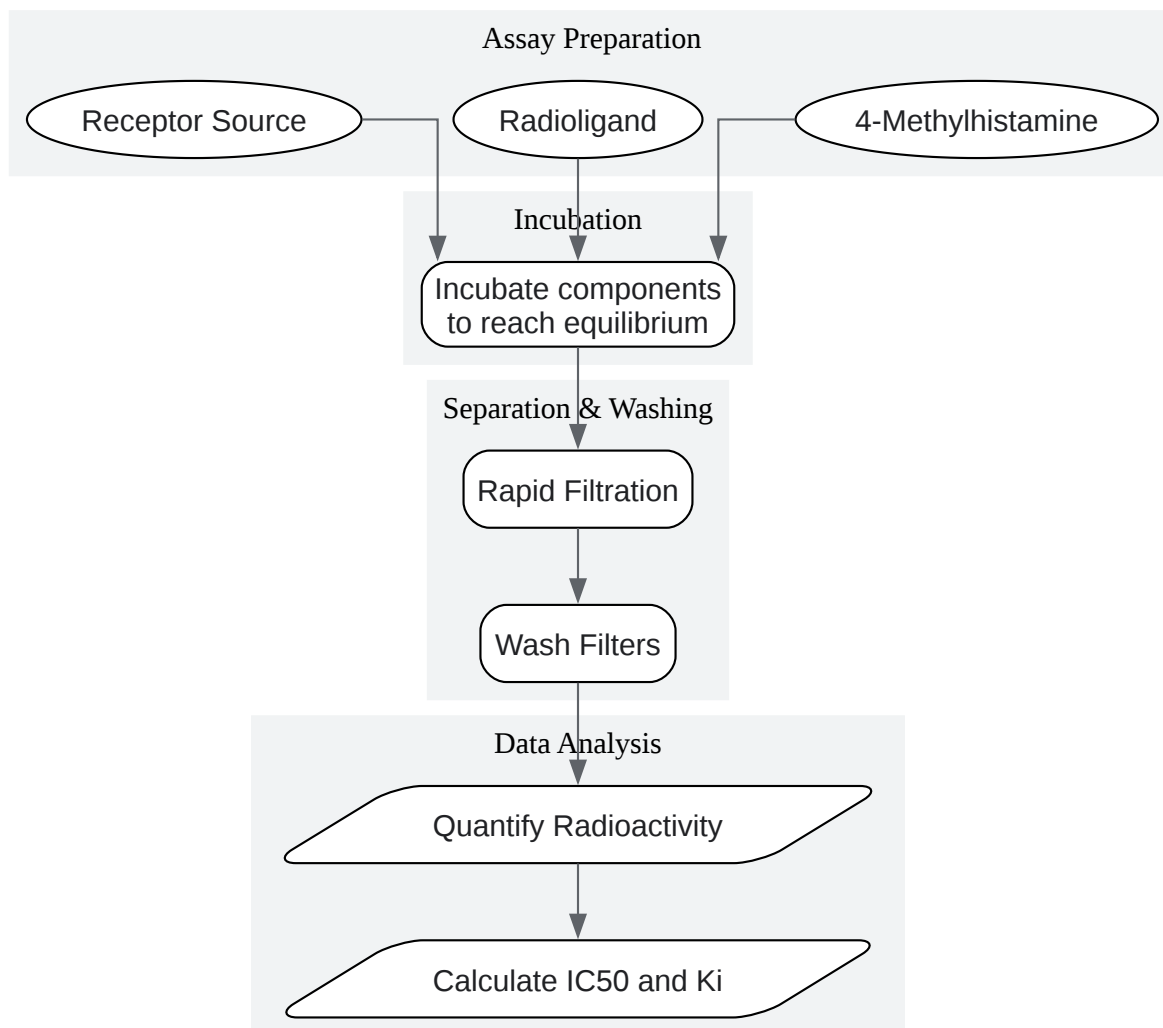
- Scintillation Counter: To measure the radioactivity bound to the filters.

Procedure:

- Incubation: The receptor source, radioligand, and varying concentrations of 4-methylhistamine are incubated together in the incubation buffer. A parallel set of tubes containing the receptor source, radioligand, and the non-specific binding control is also prepared.
- Equilibration: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of 4-methylhistamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

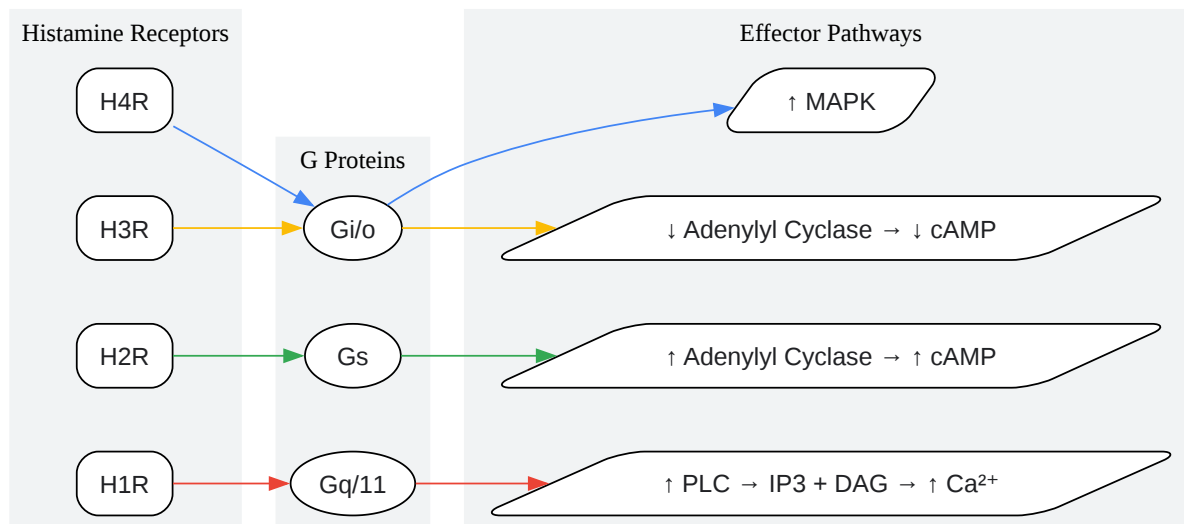
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow of a competitive radioligand binding assay.

Histamine Receptor Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective

H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-methylhistamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Methylhistamine Receptor Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3156904#4-methylhistamine-receptor-binding-affinity-ki-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com